molecular formula C9H9BrCl2 B8634856 1-(3-Bromopropyl)-2,3-dichlorobenzene

1-(3-Bromopropyl)-2,3-dichlorobenzene

Cat. No. B8634856
M. Wt: 267.97 g/mol
InChI Key: XAWWTMOTGXFSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-2,3-dichlorobenzene is a useful research compound. Its molecular formula is C9H9BrCl2 and its molecular weight is 267.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromopropyl)-2,3-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-2,3-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromopropyl)-2,3-dichlorobenzene

Molecular Formula

C9H9BrCl2

Molecular Weight

267.97 g/mol

IUPAC Name

1-(3-bromopropyl)-2,3-dichlorobenzene

InChI

InChI=1S/C9H9BrCl2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2

InChI Key

XAWWTMOTGXFSKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 60-2 (2.67 g) was dissolved in methylene chloride (30 ml), triphenylphosphine (3.76 g) and N-bromosuccinimide (2.55 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 3 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (3.25 g) as a colorless oil.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Two

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